Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride
Description
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZQYQZYGGJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511605 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2299-00-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The amine group is then introduced through a series of reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Organic Synthesis
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride serves as a crucial building block in organic synthesis:
- Reagent Use: It acts as a reagent in various chemical reactions, including oxidation and substitution reactions, allowing for the introduction of functional groups into complex molecules.
- Polymer Chemistry: Its unique structure makes it suitable for creating specialty polymers used in optical applications and materials science .
Biological Research
The compound has been investigated for its biological activities:
- Biological Interactions: Studies suggest potential interactions with biomolecules, indicating its role in modulating enzyme activities and receptor functions.
- Therapeutic Potential: Preliminary research highlights its potential as a precursor for drug development, particularly in creating compounds with antibacterial and anticancer properties .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Drug Development: Its derivatives have shown promise as therapeutic agents against various diseases due to their biological activity profiles .
- Antibacterial and Anticancer Agents: Certain derivatives are being studied for their efficacy against bacterial strains and cancer cell lines, suggesting a pathway for new drug formulations .
Case Studies
Here are some notable studies that illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its chemical reactivity and biological interactions. The specific arrangement of its atoms allows for diverse functionalization, which is crucial for developing derivatives with enhanced biological properties.
Biological Activity Overview
Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene-7-amine exhibit promising antibacterial and anticancer activities. These derivatives have been studied extensively for their effectiveness against various bacterial strains and cancer cell lines.
Antibacterial Activity
Studies have shown that certain derivatives of bicyclo[4.2.0]octa-1,3,5-trien-7-amine possess significant antibacterial properties. For instance, compounds synthesized from this framework have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
| Compound Name | Activity | Target Bacteria | Reference |
|---|---|---|---|
| 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one | Antibacterial | E. coli | |
| 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one | Antibacterial | S. aureus |
Anticancer Activity
The anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives has also been documented in various studies. The compounds have shown cytotoxic effects against several cancer cell lines.
The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene derivatives exert their biological effects is an area of active research. Preliminary findings suggest that these compounds may interact with specific enzymes or receptors involved in cell proliferation and bacterial resistance mechanisms.
Case Studies
Several case studies highlight the potential therapeutic applications of bicyclo[4.2.0]octa-1,3,5-triene derivatives:
- Antibacterial Efficacy : A study demonstrated that a derivative effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent.
- Cytotoxicity Against Cancer Cells : Another investigation reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Q & A
Q. Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Iodination | I₂, HIO₃, H₂SO₄ | Introduce α-iodo group | 85% |
| Cyclization | AlCl₃, CH₂Cl₂ | Form bicyclo[4.2.0] core | 72% |
| Chiral Reduction | (S)-Oxazaborole catalyst | Enantioselective synthesis | 90% |
Advanced: How can researchers resolve contradictions in enantiomeric purity data across studies?
Answer:
Discrepancies in enantiomeric ratios often arise from catalyst efficiency or reaction kinetics . To address this:
- Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomers .
- Optimize reaction time and temperature to minimize racemization.
- Validate purity via polarimetry (specific rotation [α]D²⁵ = +23° for the (S)-enantiomer) .
Advanced: What analytical methods are recommended for structural validation?
Answer:
- NMR : Confirm bicyclic structure (¹H NMR: δ 6.5–7.0 ppm for aromatic protons; ³J coupling for bicyclic geometry) .
- GC-MS : Detect impurities (e.g., Bicyclo[4.2.0]octa-1,3,5-trien-7-ol at m/z 120) .
- Elemental Analysis : Verify Cl⁻ content (theoretical: 14.8%; experimental: ≥14.5%) .
Basic: What purity standards are critical for pharmacological studies?
Answer:
- HPLC Purity : >98.5% (single impurity <0.1%) .
- Residual Solvents : <500 ppm for dichloromethane (ICH Q3C guidelines).
- Heavy Metals : <10 ppm (USP <231>).
Advanced: How do structural modifications (e.g., bromination) affect physicochemical properties?
Answer:
Derivatives like 5-bromo analogs (CAS: 1071449-08-5) exhibit:
- Increased LogP : From 1.2 (parent) to 2.1 (brominated), enhancing lipophilicity.
- Altered Bioactivity : Bromine’s electron-withdrawing effects reduce metabolic stability but increase receptor affinity .
Method : Introduce Br₂ in acetic acid, followed by recrystallization (yield: 65%) .
Advanced: What metabolic pathways are hypothesized for this compound?
Answer:
- Phase I Metabolism : Demethylation of methoxy groups by CYP2D6, forming 3,4-dihydroxy derivatives (detected via LC-MS/MS) .
- Phase II Conjugation : Glucuronidation at the amine group (confirmed by β-glucuronidase hydrolysis assays) .
Basic: What safety precautions are advised for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (irritant to eyes/skin).
- Ventilation : Use fume hoods to avoid inhalation (LD50 in mice: 550 mg/kg, ip) .
- Storage : 2–8°C in airtight containers (hygroscopic).
Advanced: How can computational modeling aid in optimizing synthesis?
Answer:
- DFT Calculations : Predict transition states for cyclization (activation energy ~25 kcal/mol).
- Molecular Dynamics : Simulate solvent effects (CH₂Cl₂ vs. THF) on reaction rates .
Advanced: What strategies resolve low yields in large-scale syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
